5-Bromo-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine
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Overview
Description
5-Bromo-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine is a heterocyclic compound that features both pyrimidine and pyrazole rings
Preparation Methods
The synthesis of 5-Bromo-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine typically involves the reaction of 5-bromo-2-hydrazinopyrimidine with 3-(4-nitrophenyl)-1-phenyl-prop-2-en-1-one in the presence of acetic acid and a catalytic amount of concentrated sulfuric acid. The mixture is refluxed for several hours to yield the desired product .
Chemical Reactions Analysis
5-Bromo-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or other chemical reductants.
Oxidation Reactions: The pyrazole ring can be oxidized under strong oxidative conditions, leading to the formation of different oxidation products.
Scientific Research Applications
5-Bromo-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential drug candidates.
Materials Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in various chemical reactions and processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific bioactive molecule derived from this compound .
Comparison with Similar Compounds
5-Bromo-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine can be compared to other similar compounds, such as:
5-Bromo-2-(1H-pyrazol-1-yl)pyrimidine: Lacks the nitro group, which can significantly alter its reactivity and applications.
2-(4-Nitro-1H-pyrazol-1-yl)pyrimidine: Lacks the bromine atom, affecting its potential for substitution reactions.
5-Bromo-2-(4-nitrophenyl)pyrimidine: Contains a phenyl group instead of a pyrazole ring, leading to different chemical and physical properties.
Properties
Molecular Formula |
C7H4BrN5O2 |
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Molecular Weight |
270.04 g/mol |
IUPAC Name |
5-bromo-2-(4-nitropyrazol-1-yl)pyrimidine |
InChI |
InChI=1S/C7H4BrN5O2/c8-5-1-9-7(10-2-5)12-4-6(3-11-12)13(14)15/h1-4H |
InChI Key |
LLBXFZURMQKGOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)N2C=C(C=N2)[N+](=O)[O-])Br |
Origin of Product |
United States |
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